molecular formula C22H23NO4 B7853611 Fmoc-3-amino-1-cyclohexane carboxylic acid CAS No. 1242268-10-5

Fmoc-3-amino-1-cyclohexane carboxylic acid

Cat. No.: B7853611
CAS No.: 1242268-10-5
M. Wt: 365.4 g/mol
InChI Key: JSVAQZVOHKGTJY-HUUCEWRRSA-N
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Description

Fmoc-3-amino-1-cyclohexane carboxylic acid is an organic compound widely used in organic synthesis, pharmaceuticals, and biomedicine. It is known for its role in solid-phase synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclohexanone with Fmoc-protected amino acid derivatives under specific conditions. The reaction typically involves the use of reagents such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and a suitable base to facilitate the formation of the Fmoc-protected amino group.

Industrial Production Methods: In an industrial setting, the production of Fmoc-3-amino-1-cyclohexane carboxylic acid involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-amino-1-cyclohexane carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Fmoc-3-amino-1-cyclohexane carboxylic acid is extensively used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.

  • Biology: Employed in the study of protein interactions and enzyme mechanisms.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a substrate or inhibitor in various biochemical processes, interacting with enzymes and receptors to modulate biological functions.

Comparison with Similar Compounds

Fmoc-3-amino-1-cyclohexane carboxylic acid is compared with other similar compounds, such as Fmoc-1-aminocyclohexanecarboxylic acid and Fmoc-protected amino acids. Its uniqueness lies in its specific structural features and reactivity, making it a valuable tool in scientific research and industrial applications.

List of Similar Compounds

  • Fmoc-1-aminocyclohexanecarboxylic acid

  • Fmoc-protected amino acids

  • Other Fmoc-derivatives

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Properties

IUPAC Name

(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133097
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-10-5
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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